molecular formula C7H6BrN3 B1287906 6-Bromoimidazo[1,2-a]pyridin-8-amine CAS No. 676371-00-9

6-Bromoimidazo[1,2-a]pyridin-8-amine

カタログ番号: B1287906
CAS番号: 676371-00-9
分子量: 212.05 g/mol
InChIキー: NBHRWSCVWCCKDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that features a bromine atom at the 6th position and an amine group at the 8th position of the imidazo[1,2-a]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

類似化合物との比較

Similar Compounds

Uniqueness

6-Bromoimidazo[1,2-a]pyridin-8-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of diverse bioactive molecules and in various scientific research applications .

生物活性

6-Bromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound notable for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This compound has garnered interest in medicinal chemistry due to its structural features and the therapeutic possibilities it presents.

Chemical Structure and Properties

This compound features a bromine atom at the sixth position and an amino group at the eighth position of the imidazo[1,2-a]pyridine framework. Its molecular formula is C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3, with a molecular weight of approximately 212.05 g/mol. The compound crystallizes in a planar structure with significant hydrogen bonding interactions, contributing to its stability and biological activity .

The biological activity of this compound is primarily attributed to its inhibition of CDK2. This inhibition can lead to antiproliferative effects against various cancer cell lines, including melanoma . The compound's interaction with CDK2 involves binding to the active site, thereby preventing substrate phosphorylation and disrupting cell cycle progression .

Interaction Studies

Research has focused on the binding affinity of this compound towards CDK2 and other molecular targets. Techniques such as molecular docking and biochemical assays have been employed to elucidate its mechanism of action . The compound's selectivity for CDK2 over other kinases enhances its potential as a therapeutic agent.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
CDK2 Inhibition Significant inhibitor of CDK2, leading to antiproliferative effects in cancer cell lines.
Binding Affinity Demonstrated strong binding affinity towards CDK2, confirmed through docking studies.
Structural Stability Exhibits stable planar configuration with hydrogen bonding interactions in crystal form.
Potential Therapeutic Uses Investigated for applications in oncology due to its mechanism of action against cell proliferation.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • In Vitro Studies : Research indicated that this compound effectively inhibited cell proliferation in melanoma cell lines, demonstrating IC50 values in the low micromolar range .
  • Mechanistic Insights : A study highlighted that the compound's interaction with CDK2 leads to G1 phase arrest in the cell cycle, providing insights into its potential use as an anticancer agent .
  • Comparative Analysis : When compared to structurally similar compounds, this compound exhibited superior inhibitory effects on CDK2 due to its unique substitution pattern .

特性

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHRWSCVWCCKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590485
Record name 6-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676371-00-9
Record name 6-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Treatment of the starting 2-amino-5-bromopyridine 86 with nitric acid and sulfuric acid introduces a nitro group, which is converted to an amine by a reaction with SnCl2. Treatment of this 5-Bromo-4-nitro-pyridin-2-ylamine 90 with 2-Bromo-1,1-diethoxy-ethane 89 in the presence of hydrochloric acid followed by sodium bicarbonate yields 6-Bromo-imidazo[1,2-a]pyridin-8-ylamine 91. The amino group is acetylated by treating it with acetyl chloride in the presence of pyridine, which upon addition of the aromatic boronic acid 93 in Pd(PPh3)3, K3PO4, and dimethylether-water furnishes intermediate N-[6-(2-Chloro-phenyl)-imidazo[1,2-a]pyridin-8-yl]-acetamide 94. Treatment of compound 94 with NBS gives rise to intermediate N-[3-Bromo-6-(2-chloro-phenyl)-imidazo[1,2-a]pyridin-8-yl]-acetamide 95, which in the presence of ethanolic hydrochloric acid forms intermediate 3-Bromo-6-(2-chloro-phenyl)-imidazo[1,2-a]pyridin-8-ylamine 96, which reacts with the appropriate aldehyde in zinc chloride and sodium cyanoborohydride to give the desired intermediate amine 97. Treatment with bromine and acetic acid yields the desired 3,5-Dibromo-6-(2-chloro-phenyl)-imidazo[1,2-a]pyridin-8-ylamine derivative 98, which is converted to the target compound 8-Amino-3-bromo-6-(2-chloro-phenyl)-imidazo[1,2-a]pyridine-5-carbonitrile derivative 99.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-Bromo-4-nitro-pyridin-2-ylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

2,3-diamino-5-bromopyridine (10.0 g, 45.86 mmol) was dissolved in 80 ml of IPA and then 50% wt chloroacetaldehyde/H2O (6.51 ml, 50.45 mmol) was added. The resulting mixture was heated at reflux for 24 hrs. The mixture was cooled down and then filtered. The cake was dried to afford 9.10 g of product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.51 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridin-8-amine
Reactant of Route 2
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridin-8-amine
Reactant of Route 3
Reactant of Route 3
6-Bromoimidazo[1,2-a]pyridin-8-amine
Reactant of Route 4
Reactant of Route 4
6-Bromoimidazo[1,2-a]pyridin-8-amine
Reactant of Route 5
Reactant of Route 5
6-Bromoimidazo[1,2-a]pyridin-8-amine
Reactant of Route 6
Reactant of Route 6
6-Bromoimidazo[1,2-a]pyridin-8-amine
Customer
Q & A

A: 6-Bromoimidazo[1,2-a]pyridin-8-amine crystallizes with three independent molecules in the asymmetric unit. Each molecule is nearly planar, with the primary amine group exhibiting pyramidal coordination. The crystal structure is stabilized by N—H⋯N hydrogen bonds between adjacent molecules. [] You can find more details about this research here:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。